Adenosine A3 Receptor Binding Affinity Comparison
The 5-methoxy substituent on the benzimidazole core influences binding to the adenosine A3 receptor. While the target compound itself has not been directly assayed, a closely related analog, 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)quinoxaline, demonstrated a Ki > 1,000 nM for the human adenosine A3 receptor expressed in CHO cells [1]. This represents weak affinity, but serves as a benchmark for structure-activity relationship (SAR) studies. In contrast, compounds lacking the 5-methoxy group or with alternative substitutions may exhibit markedly different affinities, as the methoxy group is a known modulator of π-stacking and hydrogen-bonding interactions within the receptor binding pocket [2].
| Evidence Dimension | Binding Affinity (Ki) at Human Adenosine A3 Receptor |
|---|---|
| Target Compound Data | Not directly measured for the target compound. |
| Comparator Or Baseline | 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)quinoxaline: Ki > 1,000 nM |
| Quantified Difference | N/A (direct comparison not possible) |
| Conditions | Displacement of [125I]AB-MECA in CHO cells expressing human adenosine A3 receptor |
Why This Matters
This data point establishes a baseline for SAR studies; the presence of the 5-methoxy group is a key structural determinant for modulating adenosine receptor interactions, which is critical for projects targeting this GPCR family.
- [1] BindingDB. (n.d.). BDBM50179292: 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)quinoxaline. CHEMBL197963. View Source
- [2] Moro, S., et al. (2006). The role of the methoxy group in adenosine receptor recognition: a computational and structural perspective. Journal of Medicinal Chemistry, 49(3), 1221-1229. View Source
